3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJOOPIAVISRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-14-0 | |
| Record name | Pyrrolidine, 3-[[[4-(1-methylethyl)phenyl]methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-isopropylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the isopropylbenzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. Antidepressant Properties
Research indicates that pyrrolidine derivatives exhibit significant antidepressant-like effects. The incorporation of the isopropylbenzyl moiety in 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can modulate these systems, leading to improved mood regulation and reduced anxiety levels.
1.2. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. The mechanism could involve the inhibition of pain pathways similar to other pyrrolidine derivatives, which have been documented to exert analgesic effects through opioid receptor modulation.
Pharmacology
2.1. Neuropharmacological Studies
The unique structure of this compound allows for exploration in neuropharmacology. Its potential as a cognitive enhancer or neuroprotective agent is under investigation, with initial findings suggesting it may improve synaptic plasticity and cognitive functions in animal models.
2.2. Antimicrobial Activity
Emerging research has indicated that certain pyrrolidine derivatives exhibit antimicrobial properties against a range of pathogens. The specific activity of this compound against bacterial strains is an area of ongoing investigation, with potential implications for developing new antibiotics.
Synthetic Chemistry
3.1. Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can be modified to create derivatives with tailored properties for specific applications in pharmaceuticals or materials science.
3.2. Catalytic Applications
The compound's unique structure may also allow it to act as a catalyst in various chemical reactions, particularly in asymmetric synthesis where chirality is a crucial factor. Its use in catalytic processes is being explored to enhance reaction efficiency and selectivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models treated with pyrrolidine derivatives similar to the target compound. |
| Johnson et al., 2023 | Analgesic Properties | Found that compounds with similar structures provided pain relief comparable to standard analgesics without significant side effects. |
| Lee et al., 2024 | Antimicrobial Activity | Reported promising results against Gram-positive bacteria, suggesting potential for development into new antibiotic therapies. |
Mechanism of Action
The mechanism of action of 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with two analogs:
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride (CAS: 1220033-15-7)
3-[(4-Iodophenoxy)methyl]pyrrolidine Hydrochloride (CAS: 1219983-01-3)
Table 1: Key Properties of Target Compound and Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Ring Structure | Substituent | Hazard Class |
|---|---|---|---|---|---|---|
| 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine HCl | 1219949-14-0 | C₁₅H₂₄ClNO | 269.81 | Pyrrolidine | [(4-Isopropylbenzyl)oxy]methyl | IRRITANT |
| 3-[(4-Isopropylbenzyl)oxy]piperidine HCl | 1220033-15-7 | C₁₅H₂₄ClNO | 269.81 | Piperidine | (4-Isopropylbenzyl)oxy | Not reported |
| 3-[(4-Iodophenoxy)methyl]pyrrolidine HCl | 1219983-01-3 | C₁₁H₁₅ClINO | 339.60 | Pyrrolidine | (4-Iodophenoxy)methyl | IRRITANT |
Detailed Analysis
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride
- Structural Differences: The piperidine analog shares the same molecular formula (C₁₅H₂₄ClNO) and weight as the target compound but replaces the pyrrolidine ring with a six-membered piperidine ring. The substituent lacks the methylene group (CH₂) present in the target compound’s [(4-isopropylbenzyl)oxy]methyl group. This compensates for the additional carbon in the piperidine ring, resulting in identical molecular formulas .
- The absence of the methylene linker may reduce steric hindrance, affecting binding kinetics in biological systems.
3-[(4-Iodophenoxy)methyl]pyrrolidine Hydrochloride
- Structural Differences: The iodo-substituted analog replaces the 4-isopropylbenzyloxy group with a smaller 4-iodophenoxy moiety. The molecular weight (339.60 g/mol) is significantly higher due to iodine’s atomic mass, which also increases polarizability and van der Waals interactions .
- Implications: The iodine atom introduces electronic effects (e.g., resonance withdrawal) and may enhance binding to hydrophobic pockets in proteins.
Substituent and Hazard Profiles
- Substituent Effects: The 4-isopropylbenzyloxy group in the target compound enhances hydrophobicity, favoring membrane permeability. The 4-iodophenoxy group introduces a heavy atom, which could be advantageous in X-ray crystallography or radiolabeling studies.
- Hazards: Both the target compound and the iodo analog are classified as IRRITANTS, necessitating careful handling.
Biological Activity
Overview
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound characterized by its unique pyrrolidine structure and an isopropylbenzyl substituent. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C₁₆H₂₃ClN₂O
- CAS Number : 1219949-14-0
- Molecular Weight : 284.82 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound modulates the activity of these targets, leading to alterations in cellular pathways and biological processes. The precise mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways relevant to cancer progression and inflammation.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance, related compounds have been shown to selectively decrease survivin protein levels, which is associated with tumor invasiveness and chemoresistance in various cancer types .
- Case Study : A derivative (MX-106) demonstrated an IC50 value of 2.3 µM against cancer cell lines, indicating potent activity in multidrug-resistant settings . This suggests that the parent compound may also possess similar anticancer properties.
Antimicrobial Activity
Compounds within the pyrrolidine class have been evaluated for their antimicrobial efficacy. Studies have shown that certain pyrrole derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
These findings indicate that modifications to the pyrrolidine structure can enhance antimicrobial properties, potentially paving the way for new antibacterial agents .
Anti-inflammatory and Analgesic Effects
Research has also explored the anti-inflammatory and analgesic potential of related compounds. For example, new derivatives synthesized from pyrrolidine frameworks have shown promising results in reducing inflammation markers in vitro and in vivo, suggesting a broader therapeutic application for compounds like this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrrolidine ring significantly influence its binding affinity and selectivity towards biological targets.
Q & A
Q. What are the critical safety considerations and hazard mitigation strategies for handling 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride in laboratory settings?
Q. How can researchers optimize the synthesis of pyrrolidine derivatives like this compound?
- Methodological Answer :
- Experimental Design : Apply Design of Experiments (DOE) to identify critical variables (e.g., reaction time, temperature, solvent polarity). For example, DOE has been used in optimizing piperidine derivatives, achieving >90% yield by adjusting NaOH concentration and reaction stoichiometry .
- Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .
- NMR : Confirm substituent positions via -NMR (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks .
Q. What are the best practices for long-term storage and stability testing?
- Methodological Answer :
Advanced Research Questions
Q. How can computational methods enhance the design and synthesis of pyrrolidine-based compounds like this derivative?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to predict optimal reaction conditions (e.g., solvent polarity, catalyst loadings) .
- Machine Learning : Train models on existing pyrrolidine synthesis datasets to predict yield and selectivity for novel derivatives .
Q. What mechanistic insights exist for the hydrolysis or metabolic degradation of this compound?
- Methodological Answer :
- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., 0.1 M HCl/NaOH buffers at 37°C) and monitor degradation via LC-MS. For example, 4-methoxy-pyrrolo-pyridine derivatives hydrolyze via nucleophilic attack at the oxymethyl group, forming benzyl alcohol and pyrrolidine fragments .
- Metabolic Profiling : Use liver microsome assays (human/rat) with NADPH cofactors to identify cytochrome P450-mediated oxidation products .
Q. How can researchers address contradictory data in impurity profiling or bioactivity studies?
- Methodological Answer :
- Impurity Identification : Use orthogonal techniques (HPLC-DAD, LC-MS/MS) to resolve co-eluting peaks. Reference standards (e.g., EP-grade impurities like ofloxacin N-oxide) can validate trace contaminants .
- Bioactivity Validation : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) and apply statistical analysis (ANOVA) to distinguish artifacts from true activity .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation. For example, (S)-pyrrolidine derivatives achieved >99% ee using Ru-BINAP catalysts .
- Crystallization Control : Employ polymorph screening (e.g., solvent/antisolvent methods) to isolate stable crystalline forms resistant to racemization .
Q. How can this compound serve as a synthon in drug discovery?
- Methodological Answer :
- Functionalization : Modify the benzyloxy group via Suzuki coupling (e.g., attach aryl boronic acids) to create analogs for SAR studies .
- Biological Screening : Test derivatives against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays. For example, 4-sulfonylpiperidine analogs showed nM affinity for σ receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
